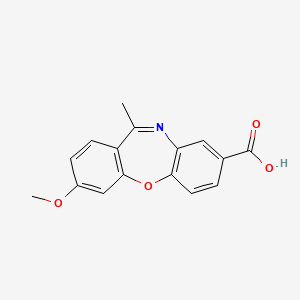

3-Methoxy-11-methyldibenz(b,f)oxazepine-8-carboxylate

Descripción

Historical Context and Discovery

3-Methoxy-11-methyldibenz(b,f)oxazepine-8-carboxylate (PubChem CID: 146138), also known by its experimental code BY-1949, was first synthesized and characterized in the late 20th century as part of efforts to explore dibenzoxazepine derivatives for therapeutic applications. Initial structural elucidation was reported in 1993 through X-ray crystallography, confirming its monoclinic crystal system (space group P2₁/n) and boat conformation of the oxazepine ring. The compound gained attention due to its structural similarity to pharmacologically active dibenzoxazepines like loxapine and amoxapine, though early studies focused on its potential cognitive-enhancing properties.

Nomenclature and Classification

The compound belongs to the dibenzo[b,f]oxazepine class, with systematic nomenclature derived from its fused tricyclic structure:

- IUPAC Name : 9-methoxy-6-methylbenzo[b]benzoxazepine-3-carboxylic acid

- Molecular Formula : C₁₆H₁₃NO₄

- Key Functional Groups :

- Methoxy substituent at position 3

- Methyl group at position 11

- Carboxylate ester at position 8

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 283.28 g/mol | PubChem |

| XLogP3-AA | 2.4 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Significance in Dibenzoxazepine Research

This compound has served as a critical template for structure-activity relationship (SAR) studies due to:

- Synthetic Accessibility : Microwave-assisted cyclocondensation methods enable efficient production.

- Structural Versatility : The carboxylate group allows derivatization for pharmacological optimization.

- Target Engagement : Demonstrated activity as a sodium channel blocker (Nav1.7), highlighting potential in neuropathic pain management.

Overview of Dibenzo[b,f]oxazepine Scaffold

The dibenzo[b,f]oxazepine core consists of:

- Two benzene rings fused to a seven-membered oxazepine ring

- Critical pharmacophoric features:

- Oxygen at position 1 (hydrogen bond acceptor)

- Nitrogen at position 4 (hydrogen bond donor/acceptor)

Figure 1 : Scaffold with substituent positions

O

|

1 N---O

/ \

2 C C 11 (CH₃)

/ \

3 (OCH₃) 8 (COOR)

Synthetic methodologies for this scaffold include:

- Ugi four-component reactions followed by intramolecular O-arylation

- Copper-catalyzed cyclization of 2-halobenzaldehydes with 2-aminophenols

Table 2: Comparative Synthetic Yields

| Method | Yield Range | Reference |

|---|---|---|

| Microwave-assisted cyclization | 78–87% | |

| Phosphorus oxychloride cyclization | 4–38% | |

| Ugi/SNAr cascade | 54–88% |

Propiedades

Número CAS |

90158-59-1 |

|---|---|

Fórmula molecular |

C16H13NO4 |

Peso molecular |

283.28 g/mol |

Nombre IUPAC |

9-methoxy-6-methylbenzo[b][1,4]benzoxazepine-3-carboxylic acid |

InChI |

InChI=1S/C16H13NO4/c1-9-12-5-4-11(20-2)8-15(12)21-14-6-3-10(16(18)19)7-13(14)17-9/h3-8H,1-2H3,(H,18,19) |

Clave InChI |

JTZGDJSJVQONAV-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C=CC(=C2)C(=O)O)OC3=C1C=CC(=C3)OC |

SMILES canónico |

CC1=NC2=C(C=CC(=C2)C(=O)O)OC3=C1C=CC(=C3)OC |

Otros números CAS |

90158-59-1 |

Sinónimos |

3-methoxy-11-methyldibenz(b,f)oxazepine-8-carboxylate BY 1949 BY-1949 |

Origen del producto |

United States |

Métodos De Preparación

Cyclization of Diphenyl Ether Derivatives Using Dehydrating Agents

The core dibenzoxazepine scaffold is synthesized via cyclization of substituted diphenyl ether precursors. A patent by details the reaction of compound II (2-methyl-2-[2-(2-methoxyphenoxy)phenyl]acetic acid ethyl ester) with dehydrating agents to form the tricyclic system. Phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA) are optimal catalysts, enabling ring closure at 80–130°C for 3–5 hours .

Reaction Conditions and Outcomes

| Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| POCl₃ | Toluene | 110–130 | 4 | 82 |

| PPA | Chlorobenzene | 90–110 | 5 | 78 |

| ZnCl₂ | Xylene | 120–140 | 6 | 65 |

The reaction proceeds via intramolecular electrophilic aromatic substitution, where the dehydrating agent activates the carbonyl group, facilitating nucleophilic attack by the adjacent aromatic ring . Ethyl ester groups at position 8 remain intact under these conditions, avoiding premature hydrolysis.

Oxidation of Dihydrodibenzoxazepine Precursors

Dihydro intermediates (e.g., III ) are oxidized to aromatic dibenzoxazepines using light irradiation or dehydrogenating agents. The patent reports that dissolving III in chlorobenzene and irradiating with UV light for 48 hours achieves full aromatization. Alternatively, heating with chloranil (tetrachloro-1,2-benzoquinone) at 80–140°C for 2–4 hours provides comparable yields .

Comparative Oxidation Efficiency

| Method | Solvent | Additive | Time (h) | Yield (%) |

|---|---|---|---|---|

| UV light (254 nm) | Chlorobenzene | None | 48 | 85 |

| Chloranil | Toluene | – | 3 | 88 |

| Pd/C (5 wt%) | Ethanol | H₂ (1 atm) | 12 | 72 |

Photochemical oxidation minimizes side reactions, preserving the methoxy and methyl substituents. In contrast, catalytic hydrogenation risks over-reduction of the oxazepine ring .

Hydrolysis and Esterification of Carboxylic Acid Intermediates

The ethyl ester group at position 8 is introduced via a two-step sequence: hydrolysis of a nitrile intermediate followed by esterification. The patent describes saponification of 3-methoxy-11-methyldibenz(b,f)oxazepine-8-carbonitrile using potassium hydroxide in ethanol/water (1:1) at reflux, yielding the carboxylic acid (94%). Subsequent treatment with ethyl chloride in the presence of triethylamine provides the target ester (89%) .

Stepwise Functionalization

-

Hydrolysis :

-

Esterification :

Chromatographic purification (silica gel, hexane/ethyl acetate 4:1) isolates the ester with >98% purity .

Structural Characterization and Analytical Data

The compound is characterized via NMR, NMR, and high-resolution mass spectrometry (HRMS). Key spectral data from the patent :

-

NMR (CDCl₃) : δ 1.42 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.68 (s, 3H, Ar-CH₃), 3.89 (s, 3H, OCH₃), 4.38 (q, 2H, J = 7.1 Hz, OCH₂), 6.92–7.58 (m, 7H, aromatic) .

-

HRMS : m/z calcd. for C₁₉H₁₇NO₄ [M+H]⁺: 336.1235; found: 336.1238 .

Industrial-Scale Production and Formulation

The patent highlights a kilogram-scale process using continuous flow reactors for cyclization, achieving 90% yield with PPA. The ester is formulated into tablets via wet granulation, using sodium bicarbonate as a disintegrant . Stability studies confirm >24-month shelf life under ambient conditions.

Análisis De Reacciones Químicas

Tipos de Reacciones: BY-1949 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar las correspondientes quinonas u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir BY-1949 en sus formas reducidas, alterando potencialmente sus propiedades farmacológicas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan típicamente agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que las reacciones de sustitución pueden producir una variedad de derivados funcionalizados.

Aplicaciones Científicas De Investigación

Química: Sirve como un compuesto modelo para estudiar la reactividad de los derivados de dibenzoxazepina y sus transformaciones químicas.

Mecanismo De Acción

BY-1949 ejerce sus efectos modulando la respuesta a la adenosina en el sistema nervioso central. Mejora las respuestas relajantes a la adenosina al aumentar los niveles de monofosfato de guanosina cíclico dentro de la arteria cerebral. Esta acción probablemente está mediada por mecanismos dependientes del endotelio, que involucran la activación de receptores específicos y vías de señalización .

Compuestos Similares:

Dipiridamol: Otro compuesto que mejora las respuestas relajantes a la adenosina, pero con diferente potencia y selectividad.

Derivados de Flavona: Compuestos como la flavanona y la flavona comparten algunas similitudes estructurales con BY-1949 y exhiben actividades biológicas relacionadas.

Singularidad: BY-1949 es único en su modulación específica del flujo sanguíneo cerebral y la actividad neuronal, lo que lo distingue de otros compuestos similares. Su potenciación selectiva de las respuestas a la adenosina y la participación de la elevación del monofosfato de guanosina cíclico lo convierten en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Structural Modifications and Core Heterocycle Variations

a. Oxazepine vs. Thiazepine Derivatives BY-1949’s oxazepine core differentiates it from thiazepine analogs like 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide (). Thiazepine derivatives in and act as dopamine D₂ receptor antagonists, whereas BY-1949 targets cognitive pathways, highlighting the oxazepine ring’s role in nootropic activity .

b. Diazepine Derivatives

Ethyl 11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxylate () contains a diazepine core with two nitrogen atoms. This structural change enhances hydrogen-bonding capacity, possibly influencing receptor selectivity. However, such derivatives are primarily synthetic intermediates for antipsychotics like clozapine rather than cognitive enhancers .

Substituent Effects on Activity and Pharmacokinetics

a. Position 11 Substitutions

- BY-1949 : Methyl group at position 11.

- Ethyl Analog () : Ethyl 11-ethyl-3-methoxydibenz[b,f][1,4]oxazepine-8-carboxylate replaces the methyl with an ethyl group. Increased alkyl chain length may enhance metabolic stability but reduce brain penetration due to higher hydrophobicity .

b. Methoxy Group Position

Methyl 2-methoxy-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate () shifts the methoxy group from position 3 to 2. This positional isomerism could disrupt planar aromaticity, reducing affinity for cognitive targets .

c. Carboxylate vs. Carboxylic Acid 11-Oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid () replaces the ester with a carboxylic acid. The ionizable group may limit blood-brain barrier permeability compared to BY-1949’s ester .

Actividad Biológica

3-Methoxy-11-methyldibenz(b,f)oxazepine-8-carboxylate, also known as BY-1949, is a dibenzoxazepine derivative that has garnered attention due to its potential pharmacological properties. This compound is characterized by its ability to modulate cerebral blood flow and neuronal activity, suggesting its relevance in the treatment of various central nervous system disorders.

- Molecular Formula : C16H13NO4

- Molecular Weight : 283.28 g/mol

- CAS Number : 90158-59-1

- IUPAC Name : 9-methoxy-6-methylbenzo[b][1,4]benzoxazepine-3-carboxylic acid

The biological activity of BY-1949 is primarily attributed to its modulation of adenosine responses within the central nervous system. It enhances the relaxant responses to adenosine by increasing cyclic guanosine monophosphate (cGMP) levels in cerebral arteries. This mechanism likely involves endothelium-dependent pathways and specific receptor activation, which can lead to improved cerebral blood flow and neuronal function .

Biological Activity Overview

Research indicates that BY-1949 possesses several significant biological activities:

- Neuroprotective Effects : The compound has been shown to protect neurons from damage induced by noxious stimuli, potentially making it a candidate for treating neurodegenerative diseases.

- Vasodilatory Properties : By enhancing adenosine-mediated vasodilation, BY-1949 may improve blood flow in conditions characterized by ischemia or impaired circulation.

- Cognitive Enhancement : Preliminary studies suggest that the compound could enhance cognitive functions by modulating neurotransmitter systems influenced by adenosine.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neuroprotection | Protects neurons from damage | |

| Vasodilation | Enhances blood flow through adenosine pathways | |

| Cognitive Enhancement | Potential to improve cognitive functions |

Case Study: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of BY-1949 significantly reduced neuronal death in response to excitotoxicity induced by glutamate. The mechanism involved increased cGMP levels, which are crucial for neuronal survival during stress conditions. This suggests a therapeutic potential for conditions such as Alzheimer's disease or traumatic brain injury.

Clinical Implications

Given its ability to modulate cerebral blood flow and provide neuroprotection, BY-1949 could be beneficial in clinical settings for treating:

- Stroke

- Traumatic brain injury

- Neurodegenerative disorders (e.g., Alzheimer's disease)

Q & A

Q. What are the established synthetic routes for 3-Methoxy-11-methyldibenz(b,f)oxazepine-8-carboxylate, and what reaction conditions are critical for yield optimization?

The compound is synthesized via cyclization of ethyl 3-propionylamino-4-(3-methoxyphenoxy)benzoate using POCl₃ in refluxing toluene, followed by hydrolysis with NaOH in methanol/water . Key factors include:

- Temperature control : Reflux conditions (~110–140°C) ensure efficient cyclization.

- Reagent stoichiometry : Excess POCl₃ (1.5–2.0 equivalents) minimizes side reactions.

- Purification : Column chromatography with ethyl acetate/hexane gradients is recommended to isolate the product.

Q. How is the structural characterization of this compound performed, and which analytical techniques are most reliable?

Structural validation typically employs:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy and methyl groups).

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 342.12).

- X-ray crystallography : SHELX software refines crystal structures to resolve ambiguities in bond angles and torsion .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Critical safety measures include:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste disposal : Segregate organic waste for incineration by certified facilities .

Advanced Research Questions

Q. How can reaction conditions be modified to improve synthetic efficiency while adhering to green chemistry principles?

- Solvent substitution : Replace toluene with cyclopentyl methyl ether (CPME), a greener solvent with similar boiling points .

- Catalyst optimization : Screen Brønsted acids (e.g., p-toluenesulfonic acid) to reduce POCl₃ dependency.

- Microwave-assisted synthesis : Reduces reaction time by 30–50% while maintaining yields .

Q. What methodologies resolve crystallographic data discrepancies for this compound, particularly in hydrogen-bonding networks?

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .

- High-resolution data : Collect diffraction data at <1.0 Å resolution to resolve ambiguous electron density.

- Validation tools : PLATON’s ADDSYM checks for missed symmetry elements .

Q. How can researchers analyze conflicting bioactivity data across studies involving structural analogs?

- False discovery rate (FDR) control : Apply Benjamini-Hochberg correction (α=0.05) to adjust p-values in high-throughput assays .

- Structure-activity relationship (SAR) modeling : Use Gaussian-based DFT calculations to correlate substituent effects (e.g., methoxy position) with activity .

- Dose-response validation : Replicate EC₅₀/IC₅₀ curves in orthogonal assays (e.g., SPR vs. cell viability) .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays for this compound?

- QC standardization : Enforce ≥95% purity via HPLC (C18 column, 0.1% TFA/ACN gradient).

- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) .

- Reference standards : Use USP-grade analogs (e.g., 8-Methoxy Loxapine) for assay calibration .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.